The Physicochemical Profile and Synthetic Utility of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride: A Technical Guide for Drug Discovery
The Physicochemical Profile and Synthetic Utility of (R)-N-(Piperidin-3-yl)ethanesulfonamide Hydrochloride: A Technical Guide for Drug Discovery
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for developing highly specific, metabolically stable therapeutics. (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a highly versatile, bifunctional pharmacophore increasingly utilized in the design of neurotherapeutics and G protein-coupled receptor (GPCR) modulators [1, 2].
This compound integrates three critical structural motifs:
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The Piperidine Ring: Provides a conformationally restricted, tunable basic center. The cyclic nature limits the entropic penalty upon target binding compared to linear alkylamines.
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The Ethanesulfonamide Moiety: Acts as a metabolically stable bioisostere for amides. It resists proteolytic cleavage while providing a robust hydrogen-bond donor/acceptor network essential for interacting with transmembrane domains.
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The (R)-Stereocenter: GPCR binding pockets are profoundly stereospecific. The (R)-configuration dictates the precise spatial vector of the sulfonamide group relative to the piperidine core, a necessity for optimal receptor agonism or antagonism.
Physicochemical Profiling
Understanding the fundamental properties of this building block is critical for optimizing storage, formulation, and downstream synthetic workflows. The data below summarizes the core physicochemical metrics [1, 3].
| Property | Value / Description |
| Chemical Name | (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride |
| CAS Registry Number | 1286207-14-4 |
| Molecular Formula | C₇H₁₆N₂O₂S • HCl (C₇H₁₇ClN₂O₂S) |
| Molecular Weight | 228.74 g/mol (Salt) / 192.28 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Aqueous Solubility | High (>50 mg/mL in H₂O at 25°C) |
| Organic Solubility | Soluble in DMSO, Methanol, DMF; Insoluble in Hexanes |
| pKa (Piperidine NH) | ~9.5 – 10.5 (estimated) |
| pKa (Sulfonamide NH) | ~10.0 (estimated) |
The Causality of the Hydrochloride Salt Form
Why is this compound supplied and stored as a hydrochloride salt rather than a free base? Free secondary amines like piperidine are highly nucleophilic and prone to oxidative degradation. Furthermore, they readily absorb atmospheric carbon dioxide to form carbamates, which degrades sample purity over time. The HCl salt locks the piperidine nitrogen in a protonated, non-nucleophilic state. This not only ensures long-term shelf stability but drastically increases aqueous solubility, which is critical for both stock solution preparation and direct use in biological assays.
Synthetic Utility & Derivatization Protocols
The primary synthetic value of (R)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride lies in its differential nucleophilicity. The piperidine nitrogen (once freebased) is a strong nucleophile, whereas the sulfonamide nitrogen is significantly less reactive due to the electron-withdrawing sulfonyl group. This allows for regioselective N-alkylation or N-acylation at the piperidine ring without requiring protecting groups on the sulfonamide.
Protocol: Regioselective N-Acylation Workflow
This self-validating protocol ensures complete conversion while preventing over-reaction at the sulfonamide nitrogen.
Step 1: Dissolution and Freebasing
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Action: Suspend 1.0 equivalent of (R)-N-(Piperidin-3-yl)ethanesulfonamide HCl in anhydrous Dichloromethane (DCM) (0.2 M concentration). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the piperidine hydrochloride salt to generate the reactive free amine without competing with the piperidine for the incoming electrophile.
Step 2: Electrophile Addition
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Action: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of the desired acyl chloride or sulfonyl chloride.
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Causality: The reaction between an acyl chloride and a secondary amine is highly exothermic. Cooling to 0°C prevents thermal degradation and kinetically favors reaction at the highly nucleophilic piperidine nitrogen, suppressing any potential side reactions at the weakly nucleophilic sulfonamide nitrogen.
Step 3: Quenching and Extraction
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Action: After 2 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: The mild basic quench neutralizes any generated HCl (preventing product degradation) and hydrolyzes unreacted acyl chloride, ensuring a clean phase separation.
Fig 1: Regioselective derivatization workflow for the piperidine core.
Pharmacological Context: Orexin Receptor Agonism
Derivatives of N-(Piperidin-3-yl)ethanesulfonamide have gained significant traction in the development of Orexin Type 2 Receptor (OX2R) agonists [2]. Orexin neuropeptides regulate wakefulness, and OX2R agonists are heavily investigated for treating narcolepsy, idiopathic hypersomnia, and other sleep disorders.
When the piperidine nitrogen of this building block is coupled to specific lipophilic or aromatic systems, the resulting molecules demonstrate high affinity for the OX2R binding pocket. The ethanesulfonamide group acts as a critical hydrogen-bond donor to the receptor's transmembrane helices, triggering a conformational change that activates the coupled Gq/11 protein pathway.
Fig 2: OX2R signaling pathway activated by piperidine-sulfonamide derivatives.
Analytical Validation (Self-Validating System)
To guarantee the integrity of experimental results, researchers must treat the characterization of this building block as a self-validating system. Relying solely on mass spectrometry is insufficient due to the potential for enantiomeric impurities.
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Chiral HPLC (Enantiomeric Purity): Because biological targets like OX2R are chiral environments, the (R)-enantiomer must be validated to have an enantiomeric excess (ee) of >99%. Use a chiral stationary phase (e.g., Chiralpak AD-H) with an isocratic mobile phase (e.g., Hexane/Ethanol/Diethylamine 80:20:0.1). Causality: The trace diethylamine suppresses peak tailing caused by the basic piperidine nitrogen interacting with residual silanols on the column.
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¹H NMR (Structural Integrity): Confirm the presence of the ethanesulfonamide ethyl group (a distinct triplet around ~1.3 ppm for the -CH₃ and a quartet around ~3.0 ppm for the -CH₂-). The downfield shift of the proton on the chiral center (C3 of the piperidine) will confirm the regiochemistry of the sulfonamide attachment.
References
- Fujimoto, T., et al. (2017). Substituted piperidine compound and use thereof (U.S. Patent Application No. US20170226137A1). Google Patents.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 462969, N-{2-[(4-{Ethyl[3-(ethylamino)pyridin-2-yl]amino}piperidin-1-yl)carbonyl]-1H-indol-5-yl}ethanesulfonamide. Retrieved from[Link]
